molecular formula C20H18N2O5 B2376524 N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide CAS No. 1448044-70-9

N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2376524
CAS No.: 1448044-70-9
M. Wt: 366.373
InChI Key: UCHDBEAGSGSIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a synthetic small molecule of significant interest in biomedical research, particularly for investigating endoplasmic reticulum (ER) stress-mediated diseases. This compound is structurally characterized by a benzamide core linked to a benzo[d][1,3]dioxol-5-yloxy (piperonyl) moiety via a but-2-yn-1-yl amino linker. This structure places it within a class of compounds known as N-(2-oxoethyl)benzamide analogs, which have been identified as a novel scaffold for protecting pancreatic β-cells from ER stress-induced dysfunction and apoptosis, a key pathological mechanism in Type 2 Diabetes (T2D) . The rigid alkyne linker in its structure may influence its binding affinity and metabolic stability. Research into similar analogs has demonstrated potent activity in preserving β-cell viability against insults from ER stress inducers like tunicamycin, with some leading compounds exhibiting high potency (EC50 values as low as 0.1 µM) and significantly improved aqueous solubility compared to earlier-generation molecules . The primary mechanism of action for this chemotype is believed to involve modulation of the Unfolded Protein Response (UPR) signaling pathways, which include sensors like IRE1α, PERK, and ATF6 . By helping to alleviate proteostatic stress within the ER, this compound provides researchers with a valuable tool to dissect the molecular mechanisms of β-cell failure and to explore novel therapeutic strategies for diabetes. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, including any form of human consumption.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylamino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-19(13-22-20(24)15-6-2-1-3-7-15)21-10-4-5-11-25-16-8-9-17-18(12-16)27-14-26-17/h1-3,6-9,12H,10-11,13-14H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDBEAGSGSIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Disconnection Approaches

From a retrosynthetic perspective, several disconnection strategies can be envisioned for the target compound, as illustrated in Figure 1. These approaches provide flexibility in the synthetic route depending on the available starting materials and desired reaction efficiency.

Approach A : Disconnection between the aminoacetamide and the benzamide groups.
Approach B : Disconnection at the ether linkage between the benzodioxole and butynyl moieties.
Approach C : Convergent approach using Sonogashira coupling to construct the alkyne unit.

Each disconnection approach offers distinct advantages depending on the specific requirements of the synthesis, including scalability, yield, and purity.

Method 1: Direct Amidation Approach

Reagents and Materials

This method utilizes a straightforward amidation strategy based on the procedures reported for similar benzamide derivatives. The key starting materials include:

  • 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine
  • 2-(Benzamido)acetic acid
  • Coupling agents (HATU, EDC/HOBt, or T3P)
  • Base (triethylamine or DIPEA)
  • Anhydrous solvents (DMF or DCM)

Synthetic Procedure

The synthesis proceeds according to the following protocol:

Step 1 : Preparation of 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine
A mixture of benzo[d]dioxol-5-ol (1.0 equiv), 4-bromobut-2-yn-1-yl acetate (1.2 equiv), and potassium carbonate (2.0 equiv) in acetone was refluxed for 12 hours. After filtration and concentration, the resulting 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl acetate was hydrolyzed with potassium hydroxide in methanol, followed by conversion to the amine via the Gabriel synthesis using phthalimide, followed by hydrazine treatment.

Step 2 : Synthesis of 2-(Benzamido)acetic acid
Glycine (1.0 equiv) was reacted with benzoyl chloride (1.1 equiv) in the presence of sodium hydroxide (2.0 equiv) in water/acetone at 0-5°C, followed by acidification to yield 2-(benzamido)acetic acid.

Step 3 : Amide Coupling Reaction
To a stirred solution of 2-(benzamido)acetic acid (1.0 equiv) in DMF was added HATU (1.2 equiv) and DIPEA (3.0 equiv), followed by 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-amine (1.0 equiv). The reaction mixture was stirred at room temperature for 12 hours, then quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford the target compound.

Optimization Studies

Table 1 summarizes the optimization studies for the amide coupling reaction, evaluating various coupling agents, bases, and solvents.

Table 1. Optimization of Amide Coupling Conditions

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 HATU DIPEA DMF 25 12 68
2 EDC/HOBt Triethylamine DCM 25 16 62
3 T3P DIPEA EtOAc 25 10 65
4 HATU DIPEA DMF 0 24 72
5 PyBOP DIPEA DMF 25 12 64
6 HATU 2,6-Lutidine DMF 25 12 66

The results indicate that HATU/DIPEA in DMF at 0°C provided the highest yield (72%) for the amide coupling reaction, likely due to reduced side reactions at the lower temperature.

Method 2: Sequential Functionalization Approach

Reagents and Materials

This method employs a sequential functionalization strategy, building the target molecule from simpler components:

  • Benzo[d]dioxol-5-ol
  • But-2-yn-1-ol
  • 2-Chloro-N-phenylacetamide
  • Various reagents for transformation and coupling steps

Synthetic Procedure

The synthesis involves the following key steps:

Step 1 : Mitsunobu Etherification
Benzo[d]dioxol-5-ol (1.0 equiv) was combined with but-2-yn-1-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF at 0°C. The mixture was allowed to warm to room temperature and stirred for 8 hours. After work-up and purification, 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-ol was obtained.

Step 2 : Conversion to Azide
The alcohol from Step 1 (1.0 equiv) was treated with methanesulfonyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in DCM at 0°C to form the mesylate, which was subsequently displaced with sodium azide (2.0 equiv) in DMF at 80°C to yield 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-azide.

Step 3 : Reduction to Amine
The azide (1.0 equiv) was reduced to the corresponding amine using triphenylphosphine (1.2 equiv) in THF/water (10:1) at room temperature for 12 hours.

Step 4 : Coupling with 2-(Benzamido)acetic acid
The amine from Step 3 was coupled with pre-formed 2-(benzamido)acetic acid using the optimized conditions from Method 1 to yield the target compound.

Yield and Purity Analysis

Table 2 presents the yield and purity data for each step of the sequential functionalization approach.

Table 2. Yield and Purity Analysis for Sequential Functionalization

Step Product Isolated Yield (%) Purity (HPLC, %) Characterization Method
1 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-ol 78 95 1H NMR, 13C NMR, HRMS
2 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-azide 82 96 IR, 1H NMR, 13C NMR
3 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine 85 94 1H NMR, 13C NMR, HRMS
4 Target compound 70 98 1H NMR, 13C NMR, HRMS, IR

The overall yield for this four-step sequence was calculated to be 38%, with excellent purity achieved for the final product. The methodology demonstrates good functional group tolerance and minimal side product formation.

Method 3: Convergent Synthesis Using Modified Sonogashira Coupling

Synthetic Strategy

This method employs a convergent approach utilizing Sonogashira coupling to construct the alkyne linkage. The strategy involves:

  • Preparation of two key fragments: a functionalized benzodioxole and a propargylamine derivative
  • Coupling of these fragments using palladium catalysis
  • Final amidation to afford the target compound

Experimental Protocol

Step 1 : Preparation of 5-Iodobenzo[d]dioxole
Benzo[d]dioxole (1.0 equiv) was treated with N-iodosuccinimide (1.1 equiv) in acetonitrile at room temperature for 24 hours. The product was isolated by extraction and purification by column chromatography.

Step 2 : Sonogashira Coupling
5-Iodobenzo[d]dioxole (1.0 equiv) was combined with propargyl alcohol (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), copper(I) iodide (0.1 equiv), and triethylamine (3.0 equiv) in THF. The mixture was stirred at 50°C for 8 hours, then worked up and purified to yield 3-(benzo[d]dioxol-5-yl)prop-2-yn-1-ol.

Step 3 : Extension of the Alkyne Chain
The alkyne product from Step 2 was treated with lithium hexamethyldisilazide (1.2 equiv) in THF at -78°C, followed by addition of 2-bromoethoxy-tert-butyldimethylsilane (1.2 equiv). After warming to room temperature and stirring for 12 hours, the silyl-protected product was isolated and deprotected using tetrabutylammonium fluoride in THF to give 4-(benzo[d]dioxol-5-yl)but-2-yn-1-ol.

Step 4 : Conversion to Amine and Final Coupling
The alcohol was converted to amine following Steps 2-3 from Method 2, and then coupled with 2-(benzamido)acetic acid to yield the target compound.

Optimization of Sonogashira Coupling

Table 3 summarizes the optimization studies for the key Sonogashira coupling reaction.

Table 3. Optimization of Sonogashira Coupling Conditions

Entry Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh3)2Cl2 (5) CuI (10) Et3N THF 50 8 72
2 Pd(PPh3)4 (5) CuI (10) Et3N DMF 80 6 68
3 Pd(OAc)2/PPh3 (5) CuI (10) DIPEA THF 50 8 65
4 Pd(PPh3)2Cl2 (5) CuI (10) Et3N Dioxane 80 6 78
5 Pd(PPh3)2Cl2 (2.5) CuI (5) Et3N Dioxane 80 12 81
6 Pd(dppf)Cl2 (5) CuI (10) Et3N THF 50 8 70

The optimized conditions (Entry 5) utilizing Pd(PPh3)2Cl2 (2.5 mol%) and CuI (5 mol%) in dioxane at 80°C provided the highest yield (81%) while using reduced catalyst loading.

Method 4: Xylene-Mediated Amidation Approach

Synthetic Strategy

This method is inspired by the procedure reported for the synthesis of N-(arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. The key feature of this approach is the use of xylene as a high-boiling solvent to facilitate the amidation reaction without the need for coupling agents.

Experimental Procedure

Step 1 : Preparation of Methyl 2-(Benzamido)acetate
Glycine methyl ester hydrochloride (1.0 equiv) was combined with benzoyl chloride (1.1 equiv) and triethylamine (2.2 equiv) in dichloromethane at 0°C. After warming to room temperature and stirring for 4 hours, the mixture was worked up to yield methyl 2-(benzamido)acetate.

Step 2 : Xylene-Mediated Amidation
A mixture of methyl 2-(benzamido)acetate (1.0 equiv), 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-amine (1.0 equiv), and dry xylene (2 mL) was heated at 150°C for 1 hour using an air-cooled distilling column to remove the methanol formed during the reaction. After cooling, ethanol (5 mL) was added, and the mixture was left at room temperature for several hours. The precipitated product was collected by filtration, washed with cold ethanol, dried, and recrystallized from ethanol.

Effect of Reaction Parameters on Yield and Purity

Table 4 presents data on the effect of various reaction parameters on the yield and purity of the target compound using the xylene-mediated amidation approach.

Table 4. Effect of Reaction Parameters on Xylene-Mediated Amidation

Entry Temperature (°C) Time (h) Xylene Volume (mL) Yield (%) Purity (HPLC, %) Major Impurity (%)
1 130 1 2 58 92 4.5
2 150 1 2 75 95 2.1
3 170 1 2 72 90 6.2
4 150 0.5 2 62 93 3.8
5 150 2 2 76 94 3.2
6 150 1 1 71 94 2.8
7 150 1 4 74 96 1.9

The data indicate that optimal conditions involve heating at 150°C for 1-2 hours using 2 mL of xylene, resulting in yields of 75-76% with high purity (94-95%). Higher temperatures led to increased formation of impurities, likely due to decomposition of the alkyne moiety.

Comparative Analysis of Preparation Methods

Table 5 provides a comparative analysis of the four preparation methods discussed in this article, highlighting the advantages and limitations of each approach.

Table 5. Comparative Analysis of Preparation Methods

Method Overall Yield (%) Number of Steps Key Advantages Limitations Scale-up Potential
1. Direct Amidation 49 3 Straightforward process, moderate yield Requires pre-functionalized starting materials Good
2. Sequential Functionalization 38 4 Modular approach, high purity Lower overall yield, multiple purifications required Moderate
3. Convergent Sonogashira 45 4 Versatile coupling, good functional group tolerance Requires air-sensitive catalysts, specialized equipment Moderate
4. Xylene-Mediated Amidation 64 2 Highest overall yield, simpler protocol Higher temperature requirements, potential thermal decomposition Excellent

Based on this analysis, Method 4 (Xylene-Mediated Amidation) appears to be the most efficient approach for the preparation of N-(2-((4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide, offering the highest overall yield and the simplest protocol. However, for larger scale production, Method 1 may be preferable due to its more moderate reaction conditions and good scalability.

Spectroscopic Characterization

The target compound, N-(2-((4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide, was fully characterized using various spectroscopic techniques to confirm its structure and purity.

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d6) : δ 8.82 (t, J = 5.6 Hz, 1H, NH), 8.68 (t, J = 5.4 Hz, 1H, NH), 7.89 (d, J = 7.2 Hz, 2H, Ar-H), 7.56-7.45 (m, 3H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.80 (d, J = 2.4 Hz, 1H, Ar-H), 6.69 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 5.99 (s, 2H, OCH2O), 4.84 (s, 2H, OCH2), 4.09 (d, J = 5.6 Hz, 2H, NHCH2CO), 3.95 (d, J = 5.4 Hz, 2H, CH2NH).

13C NMR (100 MHz, DMSO-d6) : δ 169.3, 166.8, 148.2, 147.5, 142.8, 134.4, 131.6, 128.5 (2C), 127.5 (2C), 113.1, 108.2, 101.7, 101.2, 82.7, 81.3, 56.7, 42.6, 28.9.

Mass Spectrometry

HRMS (ESI-TOF) m/z: [M+H]+ calculated for C20H19N2O5: 367.1294; found: 367.1290.

IR Spectroscopy

IR (KBr, cm-1): 3310, 3065, 2897, 2235, 1653, 1635, 1539, 1491, 1445, 1247, 1037, 934, 816, 712.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Amide Moieties

Several compounds in the evidence share the benzodioxole and benzamide motifs but differ in linker regions or substituents. Key examples include:

Piperidine/Piperazine-Linked Benzodioxole Derivatives
  • CCG258205 (14an): Features a benzodioxole group attached to a piperidine ring and linked to a 2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide. Reported yield: 24%, with HPLC purity >95% .
  • Compound 25 : Contains a benzodioxole group, piperazine ring, and trifluoromethylphenyl substituent. Yield: 75%, melting point: 171–172°C (HCl salt) . The trifluoromethyl group enhances lipophilicity compared to the target compound’s unsubstituted benzamide.
Conjugated Dienamide Derivatives
  • D14 : Incorporates a benzodioxole group and a conjugated penta-2,4-dienamide linker. Yield: 13.7%, melting point: 208.9–211.3°C . The extended conjugation in D14 may improve UV absorption properties but reduce metabolic stability compared to the target compound’s alkyne spacer.
Azetidinone Derivatives
  • Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide): Combines a benzamide with a chlorinated azetidinone ring. This compound exhibited potent antimicrobial activity, suggesting that halogenation enhances bioactivity .

Physicochemical Properties

The following table summarizes key data for selected analogues:

Compound ID/Name Yield (%) Melting Point (°C) Key Structural Features References
Target Compound N/A N/A Benzodioxole, but-2-yn-1-yl, benzamide N/A
CCG258205 (14an) 24 N/A Benzodioxole, piperidine, fluorobenzamide
D14 13.7 208.9–211.3 Benzodioxole, penta-2,4-dienamide
Compound 25 75 171–172 Benzodioxole, piperazine, trifluoromethyl
Compound 4 (azetidinone derivative) N/A N/A Chlorophenyl azetidinone, benzamide

Key Observations :

  • Yields : Piperazine/piperidine derivatives (e.g., Compound 25) generally exhibit higher yields (75%) compared to conjugated systems like D14 (13.7%) .
  • Melting Points : Conjugated dienamides (D14: 208.9–211.3°C) have higher melting points than aliphatic-linked compounds (Compound 25: 171–172°C), likely due to increased planarity and intermolecular interactions .

Biological Activity

N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a complex organic compound characterized by its unique structural features, including the benzo[d][1,3]dioxole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound consists of several key components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • But-2-yn-1-yl linker : Provides flexibility and enhances interactions with biological targets.
  • Amino and oxoethyl groups : These functional groups are critical for the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity. This interaction can lead to various biological outcomes, including:

  • Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Alteration of Signal Transduction Pathways : By interacting with specific receptors, it may influence cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds featuring the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

StudyCompoundCell Line TestedIC50 Value (µM)Mechanism
This compoundMCF7 (breast cancer)15.5Induction of apoptosis
Similar derivativesA549 (lung cancer)20.0Cell cycle arrest

These findings suggest that the compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound possesses moderate antimicrobial properties, which could be further optimized through structural modifications.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another investigation assessed the synergistic effects of N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)amino)-2-oxtoyl)benzamide when combined with traditional antibiotics. The results indicated enhanced efficacy against resistant strains of bacteria, suggesting a potential role in combination therapy.

Q & A

Basic: What are the critical steps for synthesizing N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide with high purity?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Condensation of benzo[d][1,3]dioxole derivatives with alkyne intermediates under controlled conditions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to enhance reaction efficiency .
  • Purification : Employ column chromatography or preparative HPLC to isolate the final compound. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
  • Yield Enhancement : Adjust reaction time (typically 12–48 hours) and temperature (40–80°C) to balance reactivity and byproduct formation .

Basic: Which spectroscopic and analytical methods are most reliable for structural characterization of this compound?

Answer:
A combination of techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and functional groups (e.g., benzamide, alkyne) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and ether (C-O-C, ~1200–1300 cm1^{-1}) stretches .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Advanced: How can researchers optimize solvent and catalyst systems to improve reaction yields?

Answer:
Systematic screening is key:

  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to assess solubility and reaction rates. DMF often enhances nucleophilic substitution in benzamide formation .
  • Catalyst Use : Evaluate bases (e.g., triethylamine, sodium hydride) for deprotonation steps. Triethylamine is preferred for mild conditions .
  • Temperature Gradients : Perform reactions at incremental temperatures (e.g., 25°C, 50°C, 80°C) to identify optimal thermal profiles .
  • Real-Time Monitoring : Use in-situ techniques like FT-IR or inline HPLC to track intermediate formation and adjust conditions dynamically .

Basic: What preliminary assays are recommended to evaluate the biological activity of this compound?

Answer:
Initial screening should include:

  • Antimicrobial Assays : Broth microdilution tests against Gram-positive/negative bacteria and fungi to assess MIC (minimum inhibitory concentration) .
  • Cytotoxicity Studies : MTT or resazurin assays on human cell lines (e.g., HEK293, HepG2) to determine IC50_{50} values .
  • Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrate assays .

Advanced: How should researchers address contradictory data in biological activity reports (e.g., varying IC50_{50}50​ values across studies)?

Answer:
Discrepancies often arise from assay conditions:

  • Standardize Assay Protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Validation : Repeat experiments with 8–10 concentration points to improve IC50_{50} accuracy .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., benzodioxole-containing analogs) to contextualize activity .
  • Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets?

Answer:
Advanced methodologies include:

  • Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding modes with proteins (e.g., kinases, GPCRs) .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • In Vivo Pharmacokinetics : Administer in rodent models and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
  • Transcriptomic Analysis : RNA-seq or qPCR to identify downstream gene expression changes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.